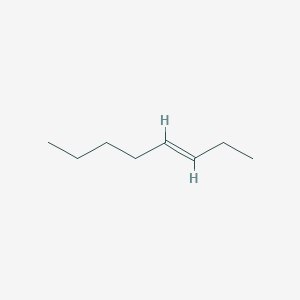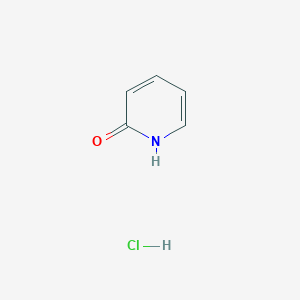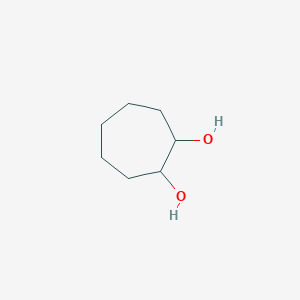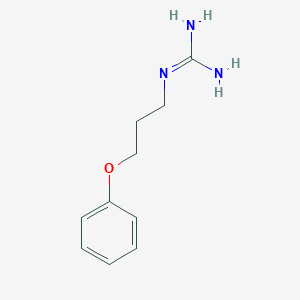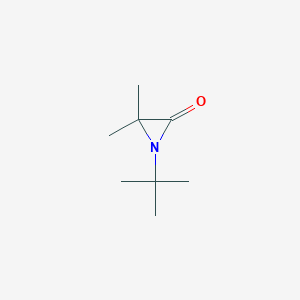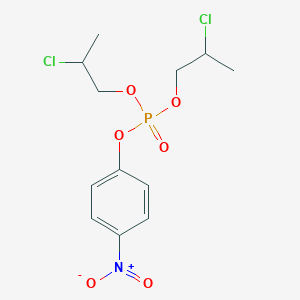
bis(2-chloropropyl) (4-nitrophenyl) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(2-chloropropyl) (4-nitrophenyl) phosphate: is an organophosphate compound characterized by the presence of two 2-chloropropyl groups and a p-nitrophenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chloropropyl) (4-nitrophenyl) phosphate typically involves the reaction of p-nitrophenol with phosphorus oxychloride, followed by the introduction of 2-chloropropanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: bis(2-chloropropyl) (4-nitrophenyl) phosphate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where the 2-chloropropyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: bis(2-chloropropyl) (4-nitrophenyl) phosphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: In biological research, this compound is utilized as an enzyme inhibitor, particularly for phosphodiesterases, which play a crucial role in cellular signaling pathways.
Industry: In industrial applications, this compound is used as a stabilizer and additive in the production of polymers and plastics.
Wirkmechanismus
The mechanism of action of bis(2-chloropropyl) (4-nitrophenyl) phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphodiesterases by binding to their active sites, thereby affecting cellular signaling pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Bis(4-nitrophenyl) phosphate: Another organophosphate compound with similar structural features but different functional groups.
Diethyl p-nitrophenyl phosphate: A related compound with diethyl groups instead of 2-chloropropyl groups.
Triphenyl phosphate: A structurally similar compound with three phenyl groups attached to the phosphate moiety.
Uniqueness: bis(2-chloropropyl) (4-nitrophenyl) phosphate is unique due to the presence of 2-chloropropyl groups, which impart specific chemical and physical properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
14663-72-0 |
|---|---|
Molekularformel |
C12H16Cl2NO6P |
Molekulargewicht |
372.13 g/mol |
IUPAC-Name |
bis(2-chloropropyl) (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H16Cl2NO6P/c1-9(13)7-19-22(18,20-8-10(2)14)21-12-5-3-11(4-6-12)15(16)17/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
LUKRJGLWDCRJHZ-UHFFFAOYSA-N |
SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC(COP(=O)(OCC(C)Cl)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Synonyme |
Phosphoric acid bis(2-chloropropyl)4-nitrophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


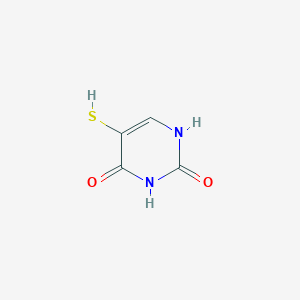
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
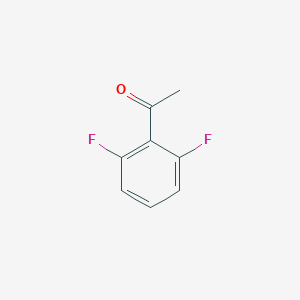
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)


